molecular formula C15H24N2O2 B12535743 Benzoic acid, 3,5-bis(3-aminopropyl)-, ethyl ester CAS No. 714276-84-3

Benzoic acid, 3,5-bis(3-aminopropyl)-, ethyl ester

Cat. No.: B12535743
CAS No.: 714276-84-3
M. Wt: 264.36 g/mol
InChI Key: DDWSNYJWTXGFPC-UHFFFAOYSA-N
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Description

Benzoic acid, 3,5-bis(3-aminopropyl)-, ethyl ester is a chemical compound with the molecular formula C15H24N2O2 It is an ester derivative of benzoic acid, featuring two aminopropyl groups attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 3,5-bis(3-aminopropyl)-, ethyl ester typically involves the esterification of benzoic acid derivatives with ethyl alcohol in the presence of a catalyst. The aminopropyl groups are introduced through nucleophilic substitution reactions, where appropriate aminopropyl halides react with the benzoic acid ester under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes, utilizing efficient catalysts and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as distillation and recrystallization to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 3,5-bis(3-aminopropyl)-, ethyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to alcohols or other reduced forms.

    Substitution: The aminopropyl groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Benzoic acid, 3,5-bis(3-aminopropyl)-, ethyl ester has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound may be studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research may explore its potential as a pharmaceutical agent or its role in drug delivery systems.

    Industry: It can be used in the production of polymers, resins, and other industrial materials.

Mechanism of Action

The mechanism of action of benzoic acid, 3,5-bis(3-aminopropyl)-, ethyl ester involves its interaction with specific molecular targets. The aminopropyl groups may facilitate binding to enzymes or receptors, influencing biological pathways. The ester group can undergo hydrolysis, releasing active metabolites that exert their effects.

Comparison with Similar Compounds

Similar Compounds

  • Benzoic acid, 3,5-bis(aminomethyl)-, ethyl ester
  • Benzoic acid, 3,5-bis(2-aminopropyl)-, ethyl ester

Uniqueness

Benzoic acid, 3,5-bis(3-aminopropyl)-, ethyl ester is unique due to the specific positioning of the aminopropyl groups on the benzene ring, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

CAS No.

714276-84-3

Molecular Formula

C15H24N2O2

Molecular Weight

264.36 g/mol

IUPAC Name

ethyl 3,5-bis(3-aminopropyl)benzoate

InChI

InChI=1S/C15H24N2O2/c1-2-19-15(18)14-10-12(5-3-7-16)9-13(11-14)6-4-8-17/h9-11H,2-8,16-17H2,1H3

InChI Key

DDWSNYJWTXGFPC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=CC(=C1)CCCN)CCCN

Origin of Product

United States

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